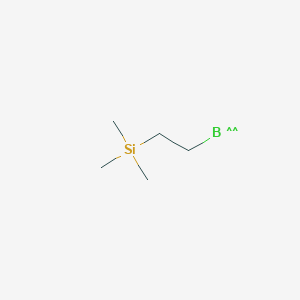
Pubchem_23588773
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Tributyltin hydride can be synthesized through several methods:
Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane[ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ]
Reduction of Tributyltin Chloride: Another method involves the reduction of tributyltin chloride with lithium aluminium hydride.
Chemical Reactions Analysis
Tributyltin hydride undergoes various types of chemical reactions:
Radical Reactions: It is commonly used in radical reactions where it acts as a hydrogen donor.
Hydrostannylation Reactions: It is also used in hydrostannylation reactions where it adds across double bonds to form organotin compounds.
Scientific Research Applications
Tributyltin hydride has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis for radical reactions and hydrostannylation reactions.
Biomedical Research: It is used in the study of biological activities and biomedical annotations.
Chemical Informatics: It is part of databases like PubChem, which serve as key resources for cheminformatics, chemical biology, medicinal chemistry, and drug discovery.
Mechanism of Action
Tributyltin hydride exerts its effects primarily through radical mechanisms. The radical Bu₃Sn• abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain reaction . This mechanism is utilized in various organic synthesis reactions to achieve desired transformations.
Comparison with Similar Compounds
Tributyltin hydride can be compared with other organotin compounds such as:
Tributyltin Chloride: Used as a precursor in the synthesis of tributyltin hydride.
Trimethyltin Chloride: Another organotin compound with different reactivity and applications.
Triphenyltin Hydride: Similar to tributyltin hydride but with phenyl groups instead of butyl groups, leading to different chemical properties and uses
Tributyltin hydride is unique due to its relatively weak bond strength, making it an effective hydrogen donor in radical reactions .
Properties
CAS No. |
64212-28-8 |
|---|---|
Molecular Formula |
C5H13BSi |
Molecular Weight |
112.06 g/mol |
InChI |
InChI=1S/C5H13BSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |
InChI Key |
QCTRVHCNASQQEI-UHFFFAOYSA-N |
Canonical SMILES |
[B]CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















